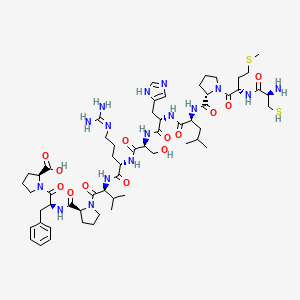

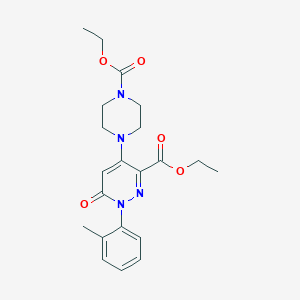

![molecular formula C11H11ClN2O2S B2379770 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophène-2-carboxamide CAS No. 1903393-26-9](/img/structure/B2379770.png)

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

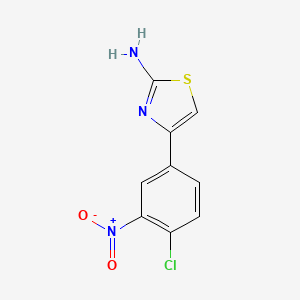

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is a compound that features a thiophene ring substituted with a carboxamide group and a 5-chloro substituent The compound also contains an isoxazole ring attached via a propyl linker

Applications De Recherche Scientifique

Agent antithrombotique

Le composé est un inhibiteur puissant et sélectif du facteur Xa direct, doté d'une excellente activité antithrombotique in vivo . L'interaction du ligand neutre chlorothiophène dans le sous-site S1 permet d'associer une bonne biodisponibilité orale et une forte puissance . Il est actuellement en développement clinique pour la prévention et le traitement des maladies thromboemboliques .

Anticoagulant

L'inhibition du facteur Xa par le composé produit des effets antithrombotiques en diminuant la génération amplifiée de thrombine, ce qui diminue l'activation de la coagulation et des plaquettes induite par la thrombine, sans affecter les niveaux de thrombine existants . La thrombine restante devrait être suffisante pour assurer l'hémostase primaire, ce qui entraîne une marge de sécurité favorable .

Synthèse pharmaceutique

Le composé et ses dérivés sont largement utilisés dans l'industrie pharmaceutique . Une nouvelle approche catalytique a été proposée pour convertir le 3-acétyl-1-propanol en 5C2P en utilisant le bis(trichlorométhyl)carbonate (triphosgène, BTC) comme source efficace de chlore .

Synthèse agrochimique

Le composé et ses dérivés sont également largement utilisés dans l'industrie agrochimique . La même approche catalytique mentionnée dans la synthèse pharmaceutique peut être appliquée ici .

Découverte de médicaments

L'isoxazole, un fragment hétérocyclique à cinq chaînons que l'on retrouve couramment dans de nombreux médicaments commercialisés, est d'une importance capitale en raison de son large spectre d'activités biologiques et de son potentiel thérapeutique . Le composé, étant un dérivé de l'isoxazole, peut être utilisé dans le développement de nouvelles stratégies de synthèse et la conception de nouveaux dérivés de l'isoxazole .

Agent antibactérien et antifongique

Les dérivés de l'isoxazole, y compris le composé, ont montré une activité antibactérienne prometteuse contre S. aureus, B. subtilis, E. coli et P. aeruginosa et leur activité antifongique contre A. niger et C. albicans .

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .

Mode of Action

The compound acts as a potent inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface .

Pharmacokinetics

The compound has been identified as a small-molecule inhibitor with good oral bioavailability . This makes it a promising candidate for oral anticoagulant therapy .

Result of Action

Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.

Attachment of Propyl Linker: The isoxazole ring is then linked to a propyl chain through a nucleophilic substitution reaction.

Formation of Thiophene Carboxamide: The thiophene ring is functionalized with a carboxamide group, and the 5-chloro substituent is introduced via electrophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more cost-effective and environmentally friendly catalysts, as well as optimizing reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The chloro substituent on the thiophene ring can be replaced by other nucleophiles in substitution reactions

Propriétés

IUPAC Name |

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c12-10-4-3-9(17-10)11(15)13-5-1-2-8-6-14-16-7-8/h3-4,6-7H,1-2,5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQLWUYTLIBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NCCCC2=CON=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2379689.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)

![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)

![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)